molecular formula C15H23N3O2S B1438885 N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine CAS No. 1105188-34-8

N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine

Cat. No.: B1438885
CAS No.: 1105188-34-8
M. Wt: 309.4 g/mol
InChI Key: LMOLAOHCAVZAIM-UHFFFAOYSA-N
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Description

N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The presence of the benzo[d]thiazole ring system in the structure contributes to its biological activity and potential therapeutic applications.

Safety and Hazards

The safety and hazards of this compound are not specified in the available sources .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting the cell cycle . Furthermore, it can modulate the expression of genes involved in inflammation and immune responses, thereby affecting the overall cellular environment.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound can bind to the active sites of enzymes, such as COX, leading to their inhibition and subsequent reduction in the production of inflammatory mediators . Additionally, it can interact with transcription factors, thereby influencing gene expression and altering cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth. At high doses, it can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, this compound can inhibit enzymes in the glycolytic pathway, thereby affecting the overall energy production in cells . Additionally, it can alter metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution can also be influenced by its chemical properties, such as solubility and molecular weight .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes . The precise localization can determine the compound’s efficacy and specificity in modulating cellular functions.

Preparation Methods

The synthesis of N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method includes the reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine can be compared with other benzo[d]thiazole derivatives, such as:

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides

These compounds share a similar core structure but differ in their substituents, which can affect their biological activities and applications

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N',N'-diethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c1-5-18(6-2)10-9-16-15-17-13-11(19-3)7-8-12(20-4)14(13)21-15/h7-8H,5-6,9-10H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOLAOHCAVZAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(C=CC(=C2S1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601163659
Record name N2-(4,7-Dimethoxy-2-benzothiazolyl)-N1,N1-diethyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601163659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105188-34-8
Record name N2-(4,7-Dimethoxy-2-benzothiazolyl)-N1,N1-diethyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105188-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-(4,7-Dimethoxy-2-benzothiazolyl)-N1,N1-diethyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601163659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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